molecular formula HK2NO6S2 B088040 Potassium imidodisulfonate CAS No. 14696-74-3

Potassium imidodisulfonate

Cat. No.: B088040
CAS No.: 14696-74-3
M. Wt: 253.34 g/mol
InChI Key: HAJLPMNXWZUYTL-UHFFFAOYSA-L
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Description

It is a solid substance with a melting point of approximately 430°C . This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.

Scientific Research Applications

Potassium imidodisulfonate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium imidodisulfonate can be synthesized through the reaction of potassium hydroxide with imidodisulfonic acid. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the complete formation of the desired product.

Industrial Production Methods: In industrial settings, dipotassium imidodisulfate is produced by neutralizing imidodisulfonic acid with potassium hydroxide. The reaction mixture is then subjected to crystallization to obtain the pure compound. The crystallized product is filtered, washed, and dried to achieve the final form .

Chemical Reactions Analysis

Types of Reactions: Potassium imidodisulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: In the presence of strong oxidizing agents, dipotassium imidodisulfate can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced using reducing agents such as hydrazine or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce sulfamate derivatives .

Mechanism of Action

The mechanism of action of dipotassium imidodisulfate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the regulation of cell growth and proliferation .

Comparison with Similar Compounds

    Dipotassium phosphate: An inorganic compound used as a fertilizer and food additive.

    Potassium imidodisulfonate: A closely related compound with similar chemical properties.

Comparison: this compound is unique due to its specific molecular structure and reactivity. Unlike dipotassium phosphate, which is primarily used in agriculture and food industries, dipotassium imidodisulfate has broader applications in scientific research and industrial processes. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in multiple fields .

Properties

IUPAC Name

dipotassium;N-sulfonatosulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2K.H3NO6S2/c;;2-8(3,4)1-9(5,6)7/h;;1H,(H,2,3,4)(H,5,6,7)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJLPMNXWZUYTL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HK2NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583782
Record name Dipotassium imidodisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14696-74-3
Record name Dipotassium imidodisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14696-74-3
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Synthesis routes and methods

Procedure details

Using the procedure of P. Baumgarten, Ber., 6913, 2929-2937 (1936), diammonium imidodisulfate was prepared by adding 114 grams (1.0 mol) of ammonium sulfamate to 97 grams (1.0 mole) of sulfamic acid in a one liter beaker. The mixture was heated on a hot plate with constant mixing. At about 130° C. a stirrable slurry was obtained, and at about 155° C. an exothermic reaction began, forming a solid. When the solid cooled, it was dissolved in about 375 grams of 45 percent potassium hydroxide. Water was added to bring the total volume to 800 milliliters. The resulting solution was filtered and then heated under vacuum to expel ammonia. The solution was cooled and concentrated hydrochloric acid was carefully added to adjust the mixture to pH 7.5. The resulting precipitate was filtered yielding about 150 grams of dipotassium imidodisulfate.
Name
ammonium sulfamate
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
375 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium imidodisulfonate
Reactant of Route 2
Potassium imidodisulfonate
Reactant of Route 3
Potassium imidodisulfonate
Reactant of Route 4
Potassium imidodisulfonate
Reactant of Route 5
Potassium imidodisulfonate

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